Melatonin MT2 Receptor Functional Activity: Target Compound vs. Active Agonist UCSF4226
Vendor annotation identifies N-(furan-2-ylmethyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide (as Z3670677764) as an inactive control for the selective human melatonin MT2 receptor agonist UCSF4226 . In functional cAMP inhibition assays on recombinant human MT2 receptors transiently expressed in HEK cells, the compound exhibited a pEC50 of <4.5 (i.e., EC50 > ~31.6 µM), indicating negligible agonist or inverse agonist activity, whereas UCSF4226 acted as a high-affinity inverse agonist [1]. This functional inactivity is the key differentiator from MT2-active chemotypes.
| Evidence Dimension | MT2 receptor functional activity (cAMP inhibition) |
|---|---|
| Target Compound Data | pEC50 <4.5 (EC50 > ~31.6 µM); classified as inactive |
| Comparator Or Baseline | UCSF4226: high-affinity inverse agonist at MT2 (exact IC50 not disclosed in this dataset, but functionally active at low nM) |
| Quantified Difference | Target compound shows no measurable MT2 agonism or inverse agonism at concentrations up to 10 µM |
| Conditions | hMT2 receptors transiently expressed in HEK cells; isoproterenol-stimulated cAMP production assay; 10 µM test concentration |
Why This Matters
Procurement of a validated inactive control compound is critical for MT2 receptor screening cascades, where false-positive hits must be ruled out; this compound provides a structurally matched negative control for thiazole-containing screening libraries.
- [1] Extended Data Table 4. pEC50 values for inhibition of isoproterenol-stimulated cAMP production on hMT1 or hMT2 melatonin receptors transiently expressed in HEK cells. PMC. 2020. View Source
